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Abstract

The butyrophilin-like (BTNL) family of molecules, structurally related to the B7 co-stimulatory
family, is emerging as a critical regulator of immune responses, particularly in the context of
cancer. This technical guide focuses on Butyrophilin-like 3 (BTNL3), a type | transmembrane
protein, and its intricate involvement in modulating anti-tumor immunity. In conjunction with its
binding partner, BTNL8, BTNLS3 plays a significant role in the activation and regulation of
specific subsets of yd T cells. This document provides an in-depth overview of the current
understanding of BTNL3's function in cancer immunology, including its expression in tumor
tissues, its signaling pathways, and the methodologies used to investigate its function.
Quantitative data are presented in structured tables, and key molecular interactions and
experimental workflows are visualized through detailed diagrams.

Introduction to BTNL3

Butyrophilin-like 3 (BTNL3) is a member of the butyrophilin family, which are immunoglobulin
superfamily proteins that share structural homology with the B7 family of co-stimulatory and co-
inhibitory molecules.[1][2] BTNL3 is primarily expressed in epithelial tissues and plays a crucial
role in immune surveillance.[3] A key feature of BTNL3 biology is its formation of a heterodimer
with Butyrophilin-like 8 (BTNL8). This BTNL3/BTNL8 complex is essential for its function, as
neither protein is efficiently expressed on the cell surface in the absence of the other.[4] The
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primary immunological function of the BTNL3/BTNL8 heterodimer is the regulation of specific
subsets of yd T cells, particularly those expressing the Vy4 T cell receptor (TCR).[4][5]

BTNL3 Expression in Cancer

The expression of BTNL3 is notably altered in certain malignancies, particularly in colon
cancer. Multiple studies utilizing datasets from The Cancer Genome Atlas (TCGA) and other
cohorts have demonstrated a significant downregulation of BTNL3 and BTNL8 mRNA in colon
tumors compared to adjacent normal tissue.[6] This reduction in BTNL expression in the tumor
microenvironment is hypothesized to be a mechanism of immune evasion, as it would lead to a
decrease in the activation of tumor-infiltrating yd T cells.[1]

Table 1: BTNL3 and BTNL8 mRNA Expression in
Colorectal Cancer
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Expressi
on Level Number Number
. (log2 of of Referenc
Dataset Gene Tissue .
median- Samples Samples e
centered (Normal) (Tumor)
intensity)
Normal )
TCGA BTNL3 Higher 19 101 [11[7]
Colon
Colon
Lower [1107]
Tumor
Normal )
BTNLS8 Higher 19 101 [1117]
Colon
Colon
Lower [11[7]
Tumor
Normal )
Skrzypczak BTNL3 Higher 24 45 [11071
Colon
Colon
Lower [1][7]
Tumor
Normal )
BTNLS Higher 24 45 [1][7]
Colon
Colon
Lower [1107]
Tumor

BTNL3-Mediated Immune Cell Modulation

The BTNL3/BTNL8 heterodimer directly engages the Vy4 TCR on yd T cells, leading to TCR-
dependent activation.[8][9] This interaction is characterized by the upregulation of T cell

activation markers such as CD69 and 4-1BB (TNFRSF9), as well as downregulation of the
TCR on the cell surface, a hallmark of recent TCR engagement.[10][11][12] While this
interaction clearly indicates a co-stimulatory function, studies have not consistently

demonstrated a subsequent increase in the production of effector cytokines such as IFN-y or
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TNF-a.[10][13] This suggests a more nuanced role for BTNL3/BTNL8 in yd T cell regulation,
possibly in their homing, maturation, or maintenance in a semi-activated state within tissues.[5]

Table 2: Functional Consequences of BTNL3/BTNLS
Engagement on Vy4+ T Cells

Parameter Observation Implication Reference
Significant
) ) TCR-dependent
TCR Downregulation downregulation of ] o [4][10][11]
signaling initiated
surface TCR
CD69 Upregulation Increased expression Early T cell activation [11][12]
4-1BB (TNFRSF9) ) Co-stimulatory signal
] Increased expression ) [10]
Upregulation received
] No appreciable Potential for non-
IFN-y Production ) ) ) [10][13]
increase cytolytic functions
) No appreciable Potential for non-
TNF-a Production [13]

increase

cytolytic functions

Signaling Pathways

The interaction between the BTNL3/BTNL8 heterodimer on an antigen-presenting cell or tumor

cell and the Vy4 TCR on a yd T cell initiates a downstream signaling cascade. While the

precise intracellular signaling molecules downstream of the Vy4 TCR in this context are not

fully elucidated, the observed upregulation of activation markers confirms the initiation of a

TCR-dependent signaling pathway.
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BTNL3/BTNLS8 signaling in Vy4+ yd T cells.

Experimental Protocols

Investigating the immunological function of BTNL3 typically involves a series of in vitro
experiments to reconstitute the interaction between BTNL3/BTNL8 and Vy4+ yd T cells.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b2617357?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2617357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

General Protocol for HEK293T Cell Transfection with
BTNL3 and BTNLS8 Plasmids

This protocol outlines the transient transfection of Human Embryonic Kidney 293T (HEK293T)
cells to express the BTNL3/BTNL8 heterodimer on their surface.

e Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain
cells at 37°C in a 5% CO2 incubator.

» Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that
will result in 70-80% confluency at the time of transfection.

» Transfection Complex Preparation:

o In a sterile tube, dilute plasmids encoding human BTNL3 and BTNLS8 in a serum-free
medium such as Opti-MEM.

o In a separate tube, add a suitable transfection reagent (e.qg., lipofectamine-based or
polyethylenimine).

o Combine the diluted DNA and transfection reagent, mix gently, and incubate at room
temperature for 15-20 minutes to allow for complex formation.

o Transfection: Add the DNA-transfection reagent complexes dropwise to the HEK293T cells.
 Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

 Verification: Confirm protein expression by flow cytometry using antibodies specific for
BTNL3 or BTNLS, or by Western blot.

Co-culture of Transfected HEK293T Cells with Human
Vy4+ T Cells

This protocol describes the co-culture of BTNL3/BTNL8-expressing HEK293T cells with
isolated human Vy4+ T cells to assess T cell activation.
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e |solation of yd T Cells: Isolate primary human yd T cells from peripheral blood mononuclear
cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell
sorting (FACS).

e Co-culture Setup:

o Harvest the transfected HEK293T cells (expressing BTNL3/BTNL8 or an empty vector
control) and seed them in a 96-well plate.

o Add the isolated yd T cells to the wells containing the HEK293T cells at a specific effector-
to-target ratio (e.g., 1:1, 5:1).

e Incubation: Co-culture the cells for a defined period (e.g., 18-24 hours) at 37°C in a 5% CO2
incubator.

e Analysis of T Cell Activation:

Harvest the non-adherent T cells from the co-culture.

o

o Stain the T cells with fluorescently labeled antibodies against surface markers such as
CD3, TCR Vy4, CD69, and 4-1BB.

o Analyze the stained cells by flow cytometry to quantify the percentage of activated T cells
and the mean fluorescence intensity (MFI) of activation markers.

o For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for
the last 4-6 hours of co-culture, then fix, permeabilize, and stain for cytokines like IFN-y
and TNF-a.
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Experimental workflow for BTNL3/BTNL8 functional analysis.

Therapeutic Implications and Future Directions

The downregulation of BTNL3 in colorectal cancer and its role in activating a specific subset of
anti-tumoral yd T cells make it an attractive target for cancer immunotherapy.[3][6] The
development of agonistic antibodies or other agents that can mimic the co-stimulatory function
of the BTNL3/BTNL8 heterodimer could potentially restore or enhance yd T cell-mediated anti-
tumor responses in patients with low BTNL3 expression. Further research is needed to fully
elucidate the downstream signaling pathways activated by BTNL3/BTNL8 engagement and to
understand the full spectrum of its immunomodulatory functions in different cancer contexts. A
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deeper understanding of the mechanisms regulating BTNL3 expression in tumors will also be
crucial for the development of effective therapeutic strategies.

Conclusion

BTNL3, in partnership with BTNLS, is a key regulator of Vy4+ yd T cell activity. Its
downregulation in colorectal cancer highlights a potential mechanism of immune escape by
tumors. The ability of the BTNL3/BTNL8 complex to provide a co-stimulatory signal to this
important subset of tissue-resident lymphocytes underscores its potential as a novel target for
cancer immunotherapy. The experimental frameworks outlined in this guide provide a basis for
further investigation into the biology of BTNL3 and its therapeutic manipulation for the benefit of
cancer patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7615126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7615126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6874498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6874498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6874498/
https://www.researchgate.net/figure/A-proposed-model-for-engagement-of-BTNL3-by-Vg4-TCRs-a-Flow-cytometry-analysis-of-TCR_fig6_328888049
https://www.researchgate.net/figure/g2-3-4-cells-make-functional-responses-to-BTNL3-BTNL8-stimulation-but-do-not-make_fig2_373948463
https://www.benchchem.com/product/b2617357#btnl3-s-involvement-in-cancer-immunology
https://www.benchchem.com/product/b2617357#btnl3-s-involvement-in-cancer-immunology
https://www.benchchem.com/product/b2617357#btnl3-s-involvement-in-cancer-immunology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2617357?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2617357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

